5-Thiazol-2-yl-2,3-dihydro-1H-isoindole
Description
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-isoindol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H10N2S/c1-2-9-6-12-7-10(9)5-8(1)11-13-3-4-14-11/h1-5,12H,6-7H2 |
InChI Key |
MDJMFUNJQQYEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C3=NC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Thiazole-Indole/Indole-Like Moieties
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()
- Structure: These derivatives contain a thiazole ring conjugated to an indole-2-carboxylic acid group via a methylene bridge. Unlike 5-Thiazol-2-yl-2,3-dihydro-1H-isoindole, the indole ring here is fully aromatic, and the thiazole is substituted with an amino and ketone group at positions 2 and 4, respectively.
- Synthesis: Prepared via refluxing 2-aminothiazol-4(5H)-one with 3-formyl-indole-2-carboxylic acid derivatives in acetic acid (Method A) or using thiourea and chloroacetic acid (Method B) . In contrast, the target compound’s synthesis likely involves condensation of a thiazole precursor with a dihydroisoindole aldehyde, though exact details are unspecified.
- Key Differences: The indole vs. dihydroisoindole core alters aromaticity and electronic delocalization.
Pharmacopeial Thiazolylmethyl Compounds ()
- Structure : Examples include (4S,5S)-thiazol-5-ylmethyl esters with complex substituents like benzyl, isopropyl, and ureido groups. These compounds feature thiazole rings connected to bulky, branched chains, differing significantly from the planar dihydroisoindole system in the target compound.
- Functional Relevance : The pharmacopeial compounds are designed for specific biological interactions (e.g., enzyme inhibition), whereas this compound’s simpler structure may prioritize electronic properties over steric effects .
Compounds with Dihydroisoindole Cores
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole ()
- Structure: This compound shares the 2,3-dihydro-1H-isoindole core but links it to a quinazolinone-sulfanyl-ethyl group instead of a thiazole. The sulfanyl bridge introduces flexibility, while the quinazolinone adds hydrogen-bonding sites.
- Comparison: Electronic Properties: The thiazole in the target compound provides a π-deficient system, whereas the quinazolinone is π-excessive. Synthetic Routes: ’s compound involves sulfanyl linkages, which may require thiol-based coupling, unlike the direct thiazole-isoindole fusion in the target molecule.
Preparation Methods
Nucleophilic Substitution and Cyclization
A foundational approach involves the reaction of isoindole-1,3-dione precursors with thiazole-containing nucleophiles. For instance, 2-{[4-(bromoacetyl)phenyl]amino}methyl-1H-isoindole-1,3(2H)-dione reacts with thiourea under reflux in ethanol to yield thiazole-isoindole hybrids via nucleophilic aromatic substitution (SNAr). This method achieves yields of 84% under optimized conditions (3 hr, 78°C) and is characterized by dark yellow crystalline products.
Key steps include:
-
Bromoacetylation of isoindole precursors to activate electrophilic sites.
-
Thiazole ring formation via thiourea-mediated cyclization.
Reductive Amination
Reductive amination using sodium borohydride (NaBH4) or catalytic hydrogenation has been employed to synthesize 2,3-dihydro-1H-isoindole intermediates. For example, α,α′-dibromo-o-xylene reacts with benzylamine in dioxane under basic conditions (NaOH) at ambient temperature to form N-substituted dihydroisoindoles in 88% yield. Subsequent coupling with thiazole derivatives introduces the heteroaromatic moiety.
Cycloaddition Approaches
1,3-Dipolar Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables the modular assembly of thiazolyl-isoindole hybrids. A representative protocol involves:
Thiazole Ring Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for integrating thiazole rings into isoindole scaffolds. For example, 2-({[4-(2-amino-1,3-thiazol-4-yl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione is synthesized by condensing bromoacetyl-isoindole with thiourea in ethanol. Key advantages include:
-
Short reaction times (2–4 hr).
-
High atom economy.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for thiazolyl-isoindoles. A three-step "one-pot" synthesis under controlled microwave conditions achieves:
Optimization Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 8–12 hr | 30–45 min |
| Yield | 65–75% | 80–92% |
| Solvent | Ethanol/DMF | Solvent-free |
Source demonstrates that ethanol at 50°C under ultrasound irradiation achieves 92% yield in 35 min, outperforming conventional heating (85% in 60 min).
Solid-Phase Synthesis
Solid-phase strategies enable high-throughput production of thiazolyl-isoindole libraries. A protocol using Wang resin involves:
-
Immobilization of Fmoc-protected isoindole precursors.
-
Sequential coupling with thiazole carboxylic acids using HBTU/HOBt activation.
-
Cleavage with TFA/water to yield final products.
This method supports combinatorial chemistry applications, with purities >95% (HPLC).
Enzymatic and Green Chemistry Approaches
Biocatalytic Methods
Lipase-mediated ester hydrolysis and transesterification have been explored to synthesize enantiomerically pure thiazolyl-isoindoles. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic mixtures with enantiomeric excess (ee) >98%.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques avoid toxic solvents and reduce waste. A study reported 85% yield for 5-thiazol-2-yl-2,3-dihydro-1H-isoindole using:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Condensation | 75–88 | 3–8 hr | High | Moderate |
| Microwave | 80–92 | 30–45 min | Moderate | Low |
| Solid-Phase | 70–85 | 24–48 hr | Low | High |
| Mechanochemical | 80–85 | 2 hr | High | Very Low |
Q & A
Q. What are the common synthetic routes for preparing 5-Thiazol-2-yl-2,3-dihydro-1H-isoindole?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the isoindole backbone.
- Nucleophilic substitutions to introduce the thiazole moiety at the 2-position.
For example, analogous compounds like 5-Nitro-2-(1,3-Thiazol-2-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione are synthesized via sequential nitration and thiazole ring formation under controlled conditions . General procedures for thiazole-containing heterocycles often employ reflux in ethanol or THF with catalysts like acetic acid, followed by purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- Thin-Layer Chromatography (TLC) : Use solvent systems (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) to monitor reaction progress and purity .
- Spectroscopy :
- NMR (1H/13C) to confirm hydrogen/carbon environments.
- Mass Spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) for 3D structural elucidation, as demonstrated for structurally related thiazole-isoindole hybrids .
Q. What are the primary chemical reactivity trends observed in this compound?
The thiazole ring exhibits electrophilic substitution at the 5-position, while the isoindole moiety is prone to oxidation or hydrogenation due to its conjugated dihydro structure. Reactivity can be modulated by substituents on the isoindole core, as seen in derivatives like 5-{5-[1-(pyrrolidin-1-yl)cyclohexyl]-1,3-thiazol-2-yl}-1H-indole, where steric effects influence reaction pathways .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological approaches include:
- Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to identify discrepancies arising from solvent effects or conformational dynamics.
- Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering in isoindole) that may cause signal broadening .
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro) at the isoindole 5-position to enhance electrophilicity, as seen in related nitro-substituted analogs .
- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize substituents that improve binding affinity. For example, thiazole derivatives show promise in kinase inhibition due to π-π stacking with aromatic residues .
- In Silico ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties and guide synthetic priorities .
Q. How do reaction conditions influence regioselectivity in thiazole-isoindole hybrid synthesis?
Critical factors include:
- Temperature : Higher temperatures (e.g., 40°C) favor cyclization over side reactions, as shown in benzimidazo-triazolone syntheses .
- Catalysts : Lewis acids (e.g., ZnCl₂) can direct electrophilic substitution to the thiazole’s 5-position.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazole nitrogen, improving coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
